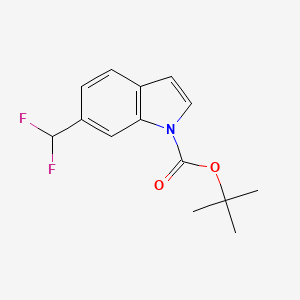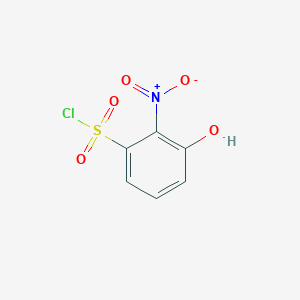
1-Boc-6-(difluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-6-(difluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
The synthesis of 1-Boc-6-(difluoromethyl)-1H-indole typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the introduction of the difluoromethyl group to the indole ring, followed by the protection of the nitrogen atom with the Boc group. The reaction conditions often include the use of strong bases and specific solvents to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-Boc-6-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1-Boc-6-(difluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of indole derivatives.
Medicine: Indole derivatives are known for their pharmacological properties, and this compound can be used in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Boc-6-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing the compound to participate in reactions without interference. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Boc-6-(difluoromethyl)-1H-indole can be compared with other indole derivatives, such as:
1-Boc-6-cyanoindole-2-boronic acid: This compound has a cyano group instead of a difluoromethyl group, which can lead to different reactivity and applications.
1-Boc-6-(methoxycarbonyl)indole-2-boronic acid: The methoxycarbonyl group provides different chemical properties compared to the difluoromethyl group. These similar compounds highlight the versatility of indole derivatives and their potential for various applications.
Propriétés
Numéro CAS |
127956-29-0 |
|---|---|
Formule moléculaire |
C14H15F2NO2 |
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
tert-butyl 6-(difluoromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H15F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-8,12H,1-3H3 |
Clé InChI |
RYNOBBXSCXFCIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)

![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)



![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)



